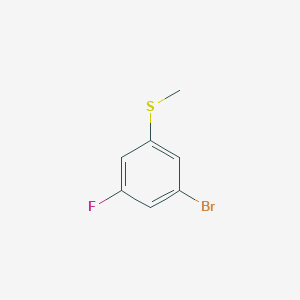

1-Bromo-3-fluoro-5-(methylsulfanyl)benzene

Description

1-Bromo-3-fluoro-5-(methylsulfanyl)benzene (C₇H₅BrFS) is a halogenated aromatic compound featuring bromine (Br), fluorine (F), and a methylsulfanyl (–SCH₃) group at the 1-, 3-, and 5-positions of the benzene ring, respectively. The methylsulfanyl group introduces moderate electron-donating properties, while bromine and fluorine act as electron-withdrawing substituents, creating a polarized aromatic system. This compound is primarily utilized as a versatile building block in organic synthesis, particularly in Suzuki coupling reactions, nucleophilic substitutions, and the preparation of pharmaceuticals or agrochemicals .

Key properties include:

- Molecular Weight: 221.08 g/mol (calculated from C₇H₅BrFS).

- Synthesis: Typically synthesized via halogenation or sulfanylation of pre-functionalized benzene derivatives. For example, thiol-ene reactions or nucleophilic aromatic substitution (SNAr) with methylsulfanyl groups .

- Applications: Used in the development of kinase inhibitors, antiviral agents, and materials with tailored electronic properties .

Properties

IUPAC Name |

1-bromo-3-fluoro-5-methylsulfanylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrFS/c1-10-7-3-5(8)2-6(9)4-7/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGPADPFJPFQOKT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC(=CC(=C1)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrFS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30696834 | |

| Record name | 1-Bromo-3-fluoro-5-(methylsulfanyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30696834 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

453566-03-5 | |

| Record name | 1-Bromo-3-fluoro-5-(methylsulfanyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30696834 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Bromination Conditions

Bromination is typically carried out on fluorobenzene or substituted fluorobenzenes using bromine in the presence of Lewis acid catalysts such as iron(III) chloride or aluminum chloride. The reaction is performed under controlled temperatures (10 to 100 °C) to favor substitution at the meta position relative to fluorine, yielding 1-bromo-3-fluorobenzene as a key intermediate with high regioselectivity and purity.

Representative Experimental Data

| Parameter | Conditions | Result |

|---|---|---|

| Reactants | Fluorobenzene, bromine, FeCl3 or AlCl3 | 1-bromo-3-fluorobenzene |

| Temperature | 10 °C (addition), then room temp to 80 °C | Optimized regioselectivity |

| Reaction time | 4 hours bromine addition + 4 hours stirring | 70% yield (based on fluorobenzene) |

| Purification | Distillation and extraction | >99% GC purity confirmed by GC-MS |

This method suppresses formation of difficult-to-separate isomers such as 1-bromo-2-fluorobenzene and 1-bromo-4-fluorobenzene, achieving high-purity 1-bromo-3-fluorobenzene suitable for further functionalization.

Introduction of the Methylsulfanyl Group

Nucleophilic Substitution Approach

The methylsulfanyl (–SCH3) group is introduced via nucleophilic aromatic substitution (S_NAr) on a suitably activated halo-fluorobenzene intermediate. Typically, methylthiolate anion (generated from methylthiol or sodium methylthiolate) displaces a leaving group such as bromine or chlorine at the 5-position.

Reaction Conditions and Solvents

- Solvent: Polar aprotic solvents like N,N-dimethylformamide (DMF) are preferred to enhance nucleophilicity.

- Temperature: Moderate heating to promote substitution without side reactions.

- Base: Strong bases may be used to generate methylthiolate in situ.

Industrial Considerations

Industrial-scale synthesis often employs continuous flow reactors for precise control, ensuring high yield and purity. Automated systems facilitate reproducibility and scalability.

Multi-Step Synthesis Summary

The overall synthetic route can be summarized as follows:

| Step | Reaction Type | Key Reagents/Catalysts | Conditions | Yield & Notes |

|---|---|---|---|---|

| 1 | Bromination | Fluorobenzene, Br2, FeCl3 or AlCl3 | 10-80 °C, 4-8 hours | ~70% yield, high regioselectivity |

| 2 | Nucleophilic substitution | Methylthiolate (CH3S−), DMF | Moderate heat, base present | Efficient substitution at 5-position |

| 3 | Purification | Extraction, distillation, chromatography | Standard organic workup | >99% purity achievable |

Detailed Research Findings

- The bromination step is critical for regioselectivity; the use of Lewis acids and controlled temperature minimizes ortho- and para-isomer formation.

- The methylsulfanyl group introduction benefits from nucleophilic substitution on activated halobenzenes, with DMF as a solvent enhancing nucleophilicity and reaction rates.

- Post-reaction purification typically involves aqueous quenching, organic extraction, drying over sodium sulfate, and chromatographic purification to ensure high purity.

- Reaction monitoring by HPLC or TLC is standard to confirm completion, especially in reduction or substitution steps.

Notes on Related Compounds and Analogous Preparations

Though direct literature on 1-bromo-3-fluoro-5-(methylsulfanyl)benzene is limited, analogous compounds such as 1-bromo-3-fluoro-5-(trifluoromethyl)benzene have been synthesized using similar bromination and substitution strategies, confirming the viability of these methods.

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-3-fluoro-5-(methylsulfanyl)benzene undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.

Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Oxidation and Reduction Reactions: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and other strong bases.

Suzuki-Miyaura Coupling: Palladium catalysts, boronic acids, and bases like potassium carbonate are typically used.

Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

Major Products Formed:

Substitution Reactions: Products depend on the nucleophile used, such as 3-fluoro-5-(methylsulfanyl)aniline when using an amine nucleophile.

Coupling Reactions: Formation of biaryl compounds with various functional groups.

Oxidation: Formation of sulfoxides or sulfones from the methylsulfanyl group.

Scientific Research Applications

1-Bromo-3-fluoro-5-(methylsulfanyl)benzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Bromo-3-fluoro-5-(methylsulfanyl)benzene in chemical reactions involves the activation of the aromatic ring through the electron-withdrawing effects of the bromine and fluorine atoms. This activation facilitates nucleophilic substitution and coupling reactions . The methylsulfanyl group can undergo oxidation to form sulfoxides or sulfones, which can further participate in various chemical transformations .

Comparison with Similar Compounds

Table 1: Comparison of Halogenated Benzene Derivatives with Sulfur-Containing Groups

Key Observations :

- Electron Effects : Replacement of –SCH₃ with –SO₂CH₃ (sulfonyl) increases electron-withdrawing capacity, making the latter more reactive in electrophilic substitutions but less prone to oxidation .

- Halogen Diversity : Chlorine (in 1-bromo-3-chloro-5-fluorobenzene) reduces steric hindrance compared to –SCH₃ but increases electrophilicity, favoring SNAr reactions .

- Functional Group Synergy : Dihydroxy derivatives (e.g., 5-bromo-3-fluorobenzene-1,2-diol) exhibit chelation properties, diverging from the parent compound’s applications .

Steric and Electronic Modifications

Table 2: Steric and Electronic Comparison with Alkyl/Aryl Analogues

Key Observations :

- Steric Effects : Isopropyl (–C(CH₃)₂) groups hinder access to the aromatic ring, reducing reaction rates in cross-coupling reactions compared to –SCH₃ .

- Lipophilicity : Difluoromethyl (–CF₂H) in halogenated analogs improves membrane permeability, making such derivatives suitable for bioactive molecule design .

- Methoxy vs. Methylsulfanyl : Methoxy (–OCH₃) is more electron-donating than –SCH₃, altering regioselectivity in electrophilic substitutions .

Biological Activity

1-Bromo-3-fluoro-5-(methylsulfanyl)benzene is an aromatic compound with significant potential in biological applications due to its unique chemical structure. This article explores its biological activities, synthesis methods, and potential therapeutic applications, drawing on diverse research findings.

Chemical Structure and Properties

- Molecular Formula : C7H6BrFOS

- Molecular Weight : 227.09 g/mol

- Functional Groups : The compound features bromine (Br), fluorine (F), and a methylsulfanyl (–S–CH3) group, which contribute to its reactivity and biological activity.

Biological Activities

Research indicates that this compound exhibits several biological activities, particularly in the fields of anti-inflammatory and antimicrobial effects. The following sections detail these activities based on recent studies.

Anti-inflammatory Activity

This compound has been studied for its potential as an inhibitor of enzymes involved in inflammatory pathways. Compounds with similar structures have shown promise in treating autoimmune diseases by modulating inflammatory responses.

- Mechanism of Action : It is hypothesized that the compound interacts with specific enzymes and receptors, potentially inhibiting pathways associated with inflammation. This makes it a candidate for further drug development aimed at treating conditions like rheumatoid arthritis and other inflammatory disorders.

Antimicrobial Activity

The compound has also demonstrated antimicrobial properties against various pathogens. Its structural components may enhance its ability to disrupt microbial cell membranes or inhibit essential microbial enzymes.

- Research Findings : Similar compounds have been shown to possess significant antimicrobial activity, suggesting that this compound could be effective against bacterial infections.

Comparative Analysis with Related Compounds

To understand the uniqueness of this compound, a comparison with structurally similar compounds is useful:

| Compound Name | CAS Number | Similarity Index |

|---|---|---|

| 1-Bromo-3-fluorobenzene | 10822094 | 0.96 |

| 1-Bromo-4-fluoro-2-methoxybenzene | 450-88-4 | 0.94 |

| 1-Bromo-3-methoxy-5-fluorobenzene | 29578-39-0 | 0.94 |

| 2-Bromo-4-fluoro-1-methoxybenzene | 452-08-4 | 0.90 |

| 1-Bromo-4-fluoro-2-methylthio-benzene | 1161497-23-9 | 0.90 |

This table illustrates that the unique combination of halogens and the methylsulfanyl group in this compound significantly influences its reactivity and biological activity compared to other similar compounds.

Synthesis Methods

Several synthetic routes have been developed for the preparation of this compound, which can be utilized in pharmaceutical applications:

- Halogenation Reactions : Introducing bromine and fluorine into the benzene ring can be achieved through electrophilic aromatic substitution.

- Methylsulfanylation : The methylsulfanyl group can be introduced using sulfide reagents or through nucleophilic substitution reactions.

These methods not only facilitate the production of the compound but also allow for modifications that could enhance its biological efficacy.

Case Studies

Recent studies have evaluated the biological activity of derivatives of this compound:

- Inflammatory Disease Models : In vitro studies demonstrated that derivatives inhibited key inflammatory mediators, suggesting potential therapeutic applications in treating conditions like arthritis.

- Antimicrobial Screening : Laboratory tests indicated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, highlighting its potential as a new antimicrobial agent.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-Bromo-3-fluoro-5-(methylsulfanyl)benzene, and how can purity be ensured?

- Methodology : Start with halogenation of 3-fluoro-5-(methylsulfanyl)benzene using N-bromosuccinimide (NBS) under radical initiation (e.g., AIBN) in CCl₄. Monitor reaction progress via TLC and purify via column chromatography (silica gel, hexane/ethyl acetate). Confirm purity using HPLC (>95%) and characterize via / NMR, noting deshielding effects of bromine ( ppm) and fluorine ( ppm) .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodology : Use NMR to identify aromatic protons (split patterns due to substituents) and NMR for fluorine environment analysis. X-ray crystallography (via SHELX/ORTEP-III) resolves stereoelectronic effects, while FT-IR confirms C–Br (500–600 cm) and C–S (700–750 cm) bonds .

Q. How does the methylsulfanyl group influence solubility and purification?

- Methodology : The thioether group increases hydrophobicity, necessitating non-polar solvents (hexane/CHCl) for recrystallization. Compare with sulfonyl analogs () to assess solubility differences. Use GC-MS to detect sulfur-containing byproducts during purification .

Advanced Research Questions

Q. How do electronic effects of substituents modulate reactivity in cross-coupling reactions?

- Methodology : In Suzuki-Miyaura reactions, bromine acts as a leaving group, while fluorine’s electronegativity slows oxidative addition. The methylsulfanyl group donates electrons via resonance, enhancing Pd(0) catalyst coordination. Optimize conditions using Pd(PPh)/KCO in THF at 80°C. Compare yields with sulfonyl analogs (lower yields expected due to electron withdrawal) .

Q. What computational approaches predict substituent effects on regioselectivity in electrophilic substitution?

- Methodology : Perform DFT calculations (B3LYP/6-31G*) to map electrostatic potential surfaces. Fluorine directs electrophiles to the para position (C-4), while methylsulfanyl activates meta positions. Validate via nitration experiments (HNO/HSO), analyzing product ratios via NMR .

Q. How can mechanistic contradictions in nucleophilic aromatic substitution (SAr) be resolved?

- Methodology : Kinetic studies (variable-temperature NMR) under basic conditions (NaH/DMF) reveal whether the methylsulfanyl group stabilizes Meisenheimer intermediates. Compare activation energies with sulfone derivatives () to isolate electronic vs. steric effects .

Q. What strategies improve bioactivity in derivatives targeting enzyme inhibition?

- Methodology : Synthesize analogs by replacing bromine with azide (Click Chemistry) and assess inhibition of cytochrome P450 enzymes via fluorescence assays. Molecular docking (AutoDock Vina) predicts binding modes, with methylsulfanyl enhancing hydrophobic pocket interactions .

Key Notes for Experimental Design

- Contradiction Resolution : Conflicting reactivity reports (e.g., SAr feasibility) require controlled studies isolating solvent polarity, base strength, and substituent electronic profiles .

- Safety : Handle with inert atmosphere due to thioether oxidation risks. Store at 4°C in amber vials to prevent photodegradation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.